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Compound of Interest

Compound Name: delta-2-Ceftazidime

Cat. No.: B193858 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for

conducting forced degradation studies on the third-generation cephalosporin antibiotic,

ceftazidime. The objective of these studies is to identify potential degradation products and

establish the intrinsic stability of the drug substance. This information is critical for the

development of stability-indicating analytical methods, as well as for understanding the drug's

degradation pathways, which is essential for ensuring the safety and efficacy of the final

pharmaceutical product.

Introduction to Forced Degradation of Ceftazidime
Forced degradation, or stress testing, is a crucial component of pharmaceutical development

mandated by regulatory agencies such as the International Council for Harmonisation (ICH).

These studies involve subjecting the drug substance to conditions more severe than

accelerated stability testing to elicit degradation. For ceftazidime, a β-lactam antibiotic, key

degradation pathways include hydrolysis of the β-lactam ring and cleavage of the C-3 side

chain. Understanding these pathways is essential for identifying and controlling impurities in

the drug product.

The primary degradation products of ceftazidime that have been identified include pyridine and

the Δ-2 isomer of ceftazidime. Another significant degradation mechanism is the opening of the

β-lactam ring, which can lead to the formation of [(2-amino-4-thiazolyl) (1-carboxy-1-
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methylethoxy) imino] acetyl-ethanal.[1] Under basic conditions, epimerization at the C-7

position can also occur.[2]

Experimental Protocols for Forced Degradation
The following protocols outline the conditions for subjecting ceftazidime to various stress

factors, including hydrolysis, oxidation, heat, and light. It is recommended to aim for 5-20%

degradation of the active pharmaceutical ingredient (API) to ensure that the degradation

products are readily detectable without being overly complex.[3]

Preparation of Stock Solution
Prepare a stock solution of ceftazidime at a concentration of 1 mg/mL in a suitable solvent,

such as water or a 50:50 mixture of acetonitrile and water. This stock solution will be used for

all subsequent stress conditions.

Acid Hydrolysis
To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N hydrochloric acid.

Keep the mixture at 60°C for 30 minutes.[4]

After the incubation period, cool the solution to room temperature.

Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Base Hydrolysis
To 1 mL of the ceftazidime stock solution, add 1 mL of 0.1 N sodium hydroxide.

Keep the mixture at 60°C for 30 minutes.[4]

After the incubation period, cool the solution to room temperature.

Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
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Oxidative Degradation
To 1 mL of the ceftazidime stock solution, add 1 mL of 20% hydrogen peroxide (H₂O₂).

Keep the solution at 60°C for 30 minutes.[4]

After the incubation period, cool the solution to room temperature.

Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.

Thermal Degradation
Transfer a sample of ceftazidime powder into a petri dish and place it in a hot air oven

maintained at 50°C for 24 hours.[5]

For degradation in solution, place the ceftazidime stock solution in a hot air oven at 60°C.

Withdraw samples at appropriate time intervals, cool to room temperature, and dilute with

the mobile phase for analysis.

Photolytic Degradation
Expose a sample of ceftazidime powder and the ceftazidime stock solution to a combination

of UV (254 nm) and visible light (320 nm) in a photostability chamber.[6]

As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and

200 watt-hours per square meter.[7]

A control sample should be wrapped in aluminum foil to protect it from light and kept under

the same temperature conditions.

After the exposure period, prepare the samples for analysis by dissolving the powder or

diluting the solution in the mobile phase.

Analytical Methodology for a Stability-Indicating
Assay
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A stability-indicating analytical method is crucial for separating and quantifying the intact drug

from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV

detection is a commonly employed technique for this purpose.

Recommended HPLC Method
The following HPLC method has been shown to be effective in separating ceftazidime from its

related compounds.

Parameter Specification

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[8][9]

Mobile Phase

A mixture of phosphate buffer and acetonitrile. A

common starting point is a 60:40 (v/v) ratio of

mixed phosphate buffer (pH 4) and acetonitrile.

[10]

Flow Rate 1.0 mL/min[9][10]

Detection Wavelength 231 nm or 254 nm[10][11]

Injection Volume 20 µL

Column Temperature Ambient or controlled at 35°C[8]

Note: The mobile phase composition and gradient may need to be optimized to achieve

adequate separation of all degradation products.

Data Presentation
The quantitative data obtained from the forced degradation studies should be summarized in a

clear and structured format to facilitate comparison and analysis.

Table 1: Summary of Ceftazidime Degradation under Various Stress Conditions
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Stress
Condition

Reagent/Pa
rameter

Duration
Temperatur
e

%
Degradatio
n of
Ceftazidime

Major
Degradatio
n Products
Identified

Acid

Hydrolysis
0.1 N HCl 30 min 60°C

Report %

degradation

Pyridine, β-

lactam ring-

opened

product

Base

Hydrolysis
0.1 N NaOH 30 min 60°C

Report %

degradation

Pyridine, C-7

epimer, β-

lactam ring-

opened

product

Oxidation 20% H₂O₂ 30 min 60°C
Report %

degradation

Identify and

report

Thermal

(Solid)
- 28 days 45°C ~8%[12]

Identify and

report

Thermal

(Solution)
- 24 hours 45°C ~85%[12]

Identify and

report

Photolytic

(UV/Vis)

254 nm / 320

nm
24 hours Ambient

~85% (in

solution)[12]

Identify and

report

*Note: The percentage of degradation will vary depending on the exact experimental conditions

and the analytical method used. The values presented are indicative based on literature.

Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates the general workflow for conducting forced degradation

studies of ceftazidime.
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Sample Preparation

Stress Conditions

Analysis

Output

Ceftazidime API

Prepare 1 mg/mL Stock Solution

Acid Hydrolysis
(0.1 N HCl, 60°C)

Base Hydrolysis
(0.1 N NaOH, 60°C)

Oxidative Degradation
(20% H₂O₂, 60°C)

Thermal Degradation
(Solid & Solution)

Photolytic Degradation
(UV/Vis Light)

Neutralize/Dilute Samples

HPLC-UV Analysis

Quantify Degradation Identify Degradants

Click to download full resolution via product page

Caption: Workflow for ceftazidime forced degradation studies.

Ceftazidime Degradation Pathways
This diagram illustrates the primary degradation pathways of ceftazidime under various stress

conditions.
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Degradation Products

Ceftazidime

PyridineHydrolysis (Acidic/Basic/Neutral)

Δ-2 IsomerIsomerization

β-Lactam Ring-Opened Product
Hydrolysis (Opening of β-lactam ring)

C-7 Epimer

Base-catalyzed Epimerization
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Caption: Primary degradation pathways of ceftazidime.

Conclusion
The forced degradation studies outlined in these application notes provide a robust framework

for investigating the stability of ceftazidime. By systematically applying various stress conditions

and utilizing a validated stability-indicating HPLC method, researchers can effectively identify

and quantify related compounds. This information is indispensable for the development of safe,

effective, and stable ceftazidime drug products. The provided protocols and diagrams serve as

a valuable resource for scientists and professionals in the pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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